

# Spectroscopic Profile of Rauvotetraphylline C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rauvotetraphylline C**, a monoterpene indole alkaloid. The information presented herein is essential for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature describing its isolation and structure elucidation and is supplemented with standardized experimental protocols.

### **High-Resolution Mass Spectrometry (HRMS) Data**

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For **Rauvotetraphylline C**, the molecular formula was established using positive-ion mode High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Parameter	Observed Value	Calculated Value	Molecular Formula
[M+H]+ (m/z)	391.2019	391.2021	C24H26N2O3

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Rauvotetraphylline C** were recorded in deuterated chloroform (CDCl<sub>3</sub>) and are summarized below. These data are analogous to those of the known indole alkaloid perakine, with key differences attributed to the side chain.

<sup>1</sup>H NMR Data (CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	8.05	br s	
3	4.15	m	_
5	4.60	m	_
6α	2.50	m	_
6β	2.15	m	_
9	7.15	d	7.5
10	7.08	t	7.5
11	7.30	t	7.5
12	7.45	d	7.5
14α	2.30	m	
14β	1.90	m	_
15	3.10	m	_
16	4.85	d	9.1
17α	2.05	m	
17β	1.80	m	_
18-Me	1.70	S	_
19	5.40	q	6.8
21α	3.80	m	
21β	3.60	m	_
1'	6.73	dd	15.8, 9.1
2'	6.06	d	15.8
4'-Me	2.22	S	





<sup>13</sup>C NMR Data (CDCl<sub>3</sub>)





Position	Chemical Shift (δ, ppm)
2	135.5
3	54.2
5	54.9
6	35.0
7	108.2
8	128.5
9	119.5
10	121.8
11	118.3
12	111.0
13	148.5
14	34.5
15	32.5
16	46.8
17	49.0
18	12.5
19	125.0
20	131.0
21	52.0
1'	151.7
2'	131.6
3'	201.1
4'	27.0



### Infrared (IR) and Ultraviolet (UV) Spectroscopy Data

While specific numerical data for the IR and UV spectra of **Rauvotetraphylline C** are not detailed in the initial isolating publication, characteristic absorptions for the indole alkaloid scaffold and its functional groups can be predicted based on related compounds.

#### Infrared (IR) Spectroscopy

The IR spectrum of an indole alkaloid typically displays the following characteristic absorption bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
~3400	N-H	Stretching
3100-3000	Aromatic C-H	Stretching
2950-2850	Aliphatic C-H	Stretching
~1650	C=O (ketone)	Stretching
~1600, ~1470	Aromatic C=C	Stretching
~1200	C-N	Stretching

#### **Ultraviolet (UV) Spectroscopy**

The UV spectrum of indole alkaloids is characterized by absorptions arising from the indole chromophore. For a substituted indole such as **Rauvotetraphylline C**, the spectrum would be expected to show absorption maxima around:

Wavelength (λmax, nm)	Chromophore
~220	Indole
~280	Indole

# **Experimental Protocols**



The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **Rauvotetraphylline C**.

#### **High-Resolution Mass Spectrometry (HRMS)**

- Sample Preparation: A dilute solution of the purified **Rauvotetraphylline C** is prepared in a suitable solvent, typically methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an HPLC system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]<sup>+</sup>. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant m/z range.
- Data Analysis: The accurate mass of the [M+H]<sup>+</sup> ion is determined. This value is then used
  to calculate the elemental composition using software that considers the isotopic
  abundances of the constituent atoms.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 1-5 mg of purified Rauvotetraphylline C is dissolved in ~0.5 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
  - <sup>1</sup>H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of <sup>13</sup>C,



a larger number of scans and a longer relaxation delay are typically necessary.

- 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences for these experiments are employed to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for complete structure assignment.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or TMS.

#### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution, the compound is dissolved in a suitable solvent (e.g., chloroform), and a drop is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: A dilute solution of **Rauvotetraphylline C** is prepared in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: Two cuvettes are filled, one with the pure solvent (reference) and the other
  with the sample solution. The instrument scans a range of wavelengths (typically 200-400
  nm for indole alkaloids), and the absorbance is recorded. The instrument automatically
  subtracts the absorbance of the solvent.

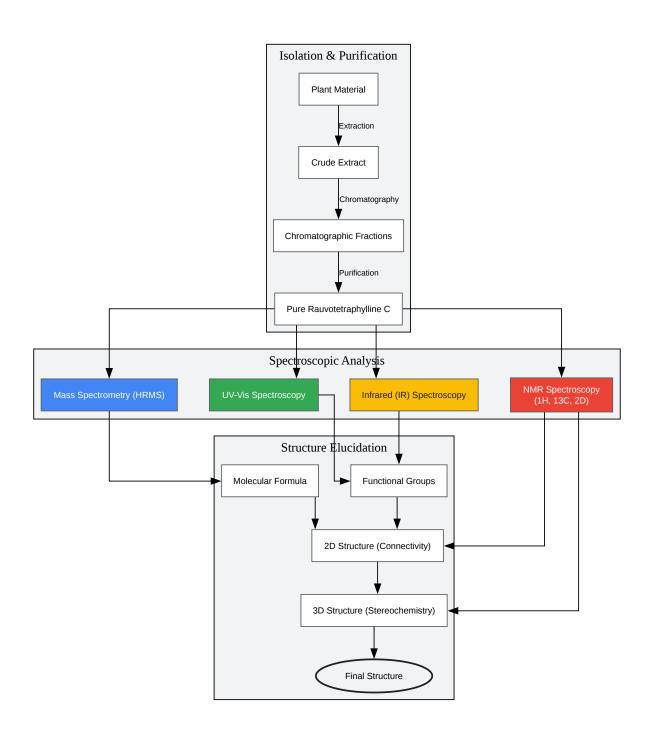


 Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates the typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Rauvotetraphylline C**.





Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Rauvotetraphylline C.



To cite this document: BenchChem. [Spectroscopic Profile of Rauvotetraphylline C: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592083#spectroscopic-data-for-rauvotetraphylline-c-nmr-ms-ir-uv]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com